N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine is an aromatic amine.
Scientific Research Applications
Alzheimer's Disease Treatment
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine and its derivatives have been studied for their potential in treating Alzheimer's disease. Specifically, these compounds have shown inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the pathology of Alzheimer's. Certain derivatives demonstrate effective inhibition in nanomolar or low micromolar range, indicating potential therapeutic applications (Kumar et al., 2013).
Antidepressant Properties
Some derivatives of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, through ERK1/2 phosphorylation, have shown promising antidepressant-like activity in rat models. The lead structure in this series exhibited high selectivity and potency, suggesting its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).
Luminescence and Transport Properties
The luminescence and transport properties of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine derivatives have been explored. Studies on naphthyl phenylamine (NPA) compounds, including those with fluoro and chloro substitutions, have shown correlations between hole mobilities and dipole moments. This research is significant for developing materials for organic light-emitting diodes (OLEDs) and other electronic applications (Tong et al., 2004).
Anticonvulsant Potential
Schiff bases of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine have shown potential as anticonvulsant agents. These compounds, synthesized through condensation reactions with various aldehydes and ketones, exhibited seizures protection in animal models. This finding highlights their potential in developing new antiepileptic drugs (Pandey & Srivastava, 2011).
properties
Product Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine |
---|---|
Molecular Formula |
C14H13ClFN |
Molecular Weight |
249.71 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C14H13ClFN/c15-14-4-2-1-3-12(14)10-17-9-11-5-7-13(16)8-6-11/h1-8,17H,9-10H2 |
InChI Key |
XZIIOVUWCNGFPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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